N-(3-aminopropyl)methanesulfonamide
Overview
Description
N-(3-aminopropyl)methanesulfonamide: is an organic compound with the molecular formula C4H12N2O2S and a molecular weight of 152.22 g/mol . It is a sulfonamide derivative, characterized by the presence of an amino group attached to a propyl chain, which is further connected to a methanesulfonamide group. This compound is typically found in a solid state and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)methanesulfonamide can be achieved through several methods. One common approach involves the reaction of 3-aminopropylamine with methanesulfonyl chloride under controlled conditions. The reaction typically proceeds in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-aminopropyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-(3-aminopropyl)methanesulfonic acid.
Reduction: Formation of N-(3-aminopropyl)methanesulfinamide.
Substitution: Formation of various substituted sulfonamides depending on the reactants used.
Scientific Research Applications
N-(3-aminopropyl)methanesulfonamide is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)methanesulfonamide involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymatic reactions .
Comparison with Similar Compounds
- N-(2-aminopropyl)methanesulfonamide
- N-(4-aminobutyl)methanesulfonamide
- N-(3-aminopropyl)benzenesulfonamide
Comparison: N-(3-aminopropyl)methanesulfonamide is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry .
Biological Activity
N-(3-aminopropyl)methanesulfonamide, a compound belonging to the sulfonamide class, has garnered attention for its biological activity and potential applications in medicinal chemistry. This article delves into its mechanisms of action, biological interactions, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide group that can form hydrogen bonds with various biological molecules, including proteins and enzymes. This interaction is crucial for its biological activity, as it may inhibit enzyme functions and disrupt metabolic pathways. The compound's structure can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C₅H₁₃N₃O₂S |
Functional Groups | Amino group, Methanesulfonamide |
Solubility | Soluble in polar solvents |
The biological activity of this compound primarily stems from its ability to interact with specific proteins and enzymes. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in bacterial systems where it mimics para-aminobenzoic acid (PABA), a substrate for folate synthesis . This mechanism can lead to:
- Inhibition of Enzyme Activity : By binding to the active site or allosteric sites of enzymes, the compound can effectively inhibit their activity.
- Disruption of Metabolic Pathways : The alteration of enzyme function can affect various metabolic pathways, influencing cellular processes such as DNA synthesis and cell proliferation.
Biological Activity and Research Findings
Research has demonstrated that this compound exhibits significant biological activity across various studies:
- Antimicrobial Properties : Similar compounds within the sulfonamide class have been shown to possess antibacterial properties by inhibiting bacterial growth through competitive inhibition of folate synthesis .
- Enzyme Interaction Studies : Investigations into the interactions of this compound with specific enzymes have indicated potential applications in metabolic pathway modulation. For instance, studies suggest that it may act on histamine receptors, impacting allergic reactions and inflammation processes.
Case Studies and Applications
- Antitumor Activity : A methanesulfonamide analogue demonstrated improved bioavailability and significant antitumor effects in preclinical models. This suggests that structural modifications could enhance therapeutic efficacy .
- Proteomics Research : The compound has been utilized in proteomics to modify biomolecules, thereby altering their properties and functions for experimental purposes.
Summary of Biological Activities
Properties
IUPAC Name |
N-(3-aminopropyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S/c1-9(7,8)6-4-2-3-5/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSHLEHNCCVYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593002 | |
Record name | N-(3-Aminopropyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88334-76-3 | |
Record name | N-(3-Aminopropyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-aminopropyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.